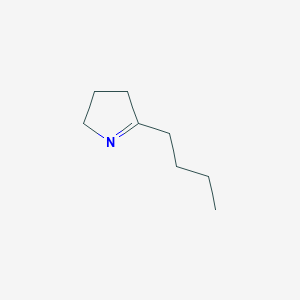
5-Butyl-3,4-dihydro-2H-pyrrole
Descripción general
Descripción
5-Butyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C8H15N It belongs to the class of pyrroles, which are characterized by a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the condensation of butylamine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles. This reaction is notable for its selectivity and the absence of organic solvents, with water and molecular hydrogen being the only side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of catalytic systems and green chemistry principles is often emphasized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Butyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole: Similar in structure but with a hexyl group instead of a butyl group.
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: A highly strained nitroxide derivative with different substituents.
2,3-Dihydro-4H-pyran: A related compound with a different ring structure.
Uniqueness
5-Butyl-3,4-dihydro-2H-pyrrole is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.
Propiedades
IUPAC Name |
5-butyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIYEZQKXASQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339720 | |
| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64319-86-4 | |
| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64319-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
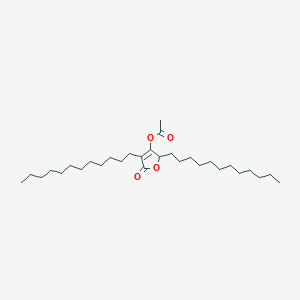
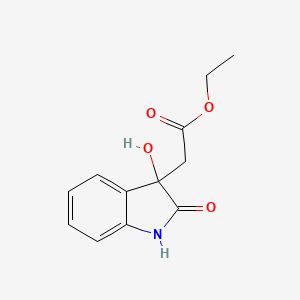

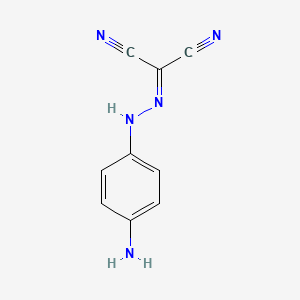

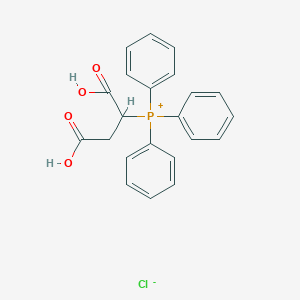
![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
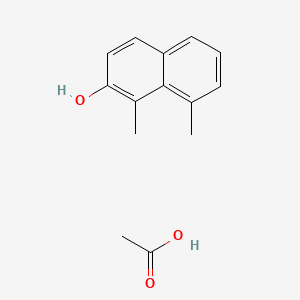
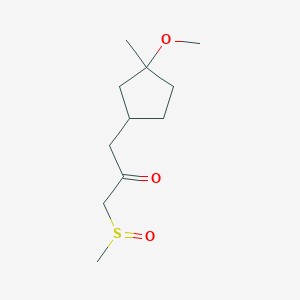

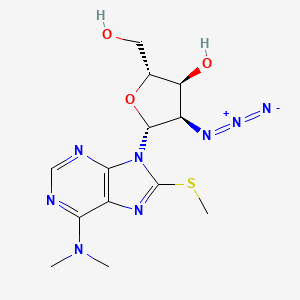
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

